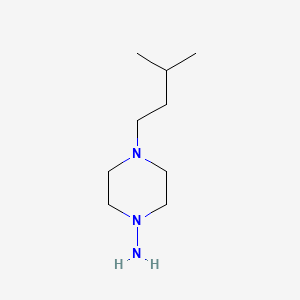

4-(3-Methylbutyl)piperazin-1-amine

Description

BenchChem offers high-quality 4-(3-Methylbutyl)piperazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylbutyl)piperazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56964-25-1 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-(3-methylbutyl)piperazin-1-amine |

InChI |

InChI=1S/C9H21N3/c1-9(2)3-4-11-5-7-12(10)8-6-11/h9H,3-8,10H2,1-2H3 |

InChI Key |

RYGFOOLIPWKURO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCN(CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and stability of 4-(3-Methylbutyl)piperazin-1-amine

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-(3-Methylbutyl)piperazin-1-amine

Introduction

4-(3-Methylbutyl)piperazin-1-amine, also known as 4-isopentylpiperazin-1-amine, is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and basicity, which can enhance pharmacokinetic profiles.[1][2] While specific literature on 4-(3-Methylbutyl)piperazin-1-amine is sparse, this guide synthesizes data from analogous compounds and foundational chemical principles to provide a comprehensive overview of its anticipated chemical properties and stability. This document is intended for researchers, scientists, and professionals in drug development who are considering this or structurally related molecules for their discovery and development pipelines.

The structure consists of a piperazine ring N-functionalized with an isopentyl group at one nitrogen and an amino group at the other. This combination of a bulky, lipophilic alkyl chain and a polar, basic amino group suggests a molecule with amphiphilic character, which can be a desirable trait in drug design.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of direct experimental data for 4-(3-Methylbutyl)piperazin-1-amine, the following properties are predicted based on the known characteristics of piperazine, N-alkyl piperazines, and N-amino piperazines.

| Property | Predicted Value/Information | Rationale and References |

| Molecular Formula | C9H21N3 | Based on its chemical structure. |

| Molecular Weight | 171.28 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Many N-substituted piperazines are liquids or low-melting solids at room temperature.[3] |

| pKa | pKa1: ~9.0 - 9.5pKa2: ~4.5 - 5.0 | The pKa of piperazine is approximately 9.73 and 5.35.[4][5][6] Alkylation of one nitrogen atom tends to slightly decrease the pKa of the other nitrogen.[1][7] The N-amino group's basicity will also be influenced by the adjacent ring nitrogen. |

| Solubility | Moderately soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The piperazine core and the amino group contribute to water solubility, while the 3-methylbutyl group increases lipophilicity, likely resulting in moderate aqueous solubility. The solubility of amines in water decreases as the length of the hydrocarbon chain increases.[8] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Predicted) | The isopentyl group significantly increases the lipophilicity compared to piperazine itself. This is a prediction based on the contribution of the alkyl chain. |

Chemical Stability

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly understood to ensure its safety and efficacy throughout its shelf life. The stability of 4-(3-Methylbutyl)piperazin-1-amine can be inferred from the known degradation pathways of piperazine and its derivatives.

Thermal Stability

Piperazine and its derivatives are generally considered to be thermally stable.[9][10] Studies on aqueous piperazine solutions have shown that thermal degradation is slow, even at elevated temperatures (135-175 °C).[9][11] The rate of degradation is influenced by factors such as temperature, CO2 loading, and the presence of other amines.[9][12][13] For 4-(3-Methylbutyl)piperazin-1-amine, the bulky alkyl group is not expected to significantly compromise the inherent thermal stability of the piperazine ring. However, long-chain alkyl amines can be less stable than their shorter-chain counterparts.[9]

Oxidative Stability

The piperazine ring is susceptible to oxidative degradation.[14][15][16] The presence of oxygen, especially in combination with metal ions like Cu2+, can accelerate the degradation process.[9] The secondary amine in the piperazine ring and the primary exocyclic amine are potential sites for oxidation. The reaction with hydroxyl radicals can proceed via abstraction of a hydrogen atom from either a C-H or an N-H bond.[17] For 4-(3-Methylbutyl)piperazin-1-amine, both the N-H of the exocyclic amino group and the C-H bonds adjacent to the nitrogen atoms are potential sites of oxidative attack.

Common oxidative degradation products of piperazine include ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[16] It is plausible that similar ring-opened and oxidized products could form from the degradation of 4-(3-Methylbutyl)piperazin-1-amine.

Hydrolytic Stability

The piperazine ring itself is generally stable to hydrolysis under neutral, acidic, and basic conditions.[18] The amide bonds in some piperazine derivatives can be susceptible to hydrolysis, but 4-(3-Methylbutyl)piperazin-1-amine lacks such a functional group.[19][20] Therefore, it is predicted to be hydrolytically stable across a wide pH range.

Photostability

Piperazine itself does not have a significant chromophore and is not expected to be highly susceptible to photodegradation. However, many organic molecules can degrade upon exposure to light, especially UV radiation.[21][22] It is advisable to protect 4-(3-Methylbutyl)piperazin-1-amine from light during storage and handling to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

Given that simple piperazine derivatives lack a strong UV chromophore, a derivatization step is often necessary for sensitive detection by HPLC-UV.

Objective: To develop a stability-indicating HPLC-UV method for the quantification of 4-(3-Methylbutyl)piperazin-1-amine and the detection of its degradation products.

Methodology:

-

Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of 4-(3-Methylbutyl)piperazin-1-amine reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Pipette 1 mL of this stock solution into a 10 mL volumetric flask.

-

Add 1 mL of the NBD-Cl solution and 1 mL of 0.1 M sodium borate buffer (pH 9.0).

-

Heat the mixture at 60 °C for 30 minutes.

-

Cool to room temperature and dilute to volume with the diluent.

-

-

Sample Preparation (for Stability Studies):

-

Prepare a solution of the test sample at a concentration of approximately 1 mg/mL in the desired stress condition medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, or purified water for photolytic and thermal stress).

-

After exposure to the stress condition for a specified time, neutralize the solution if necessary.

-

Dilute an aliquot of the stressed sample solution with the diluent to a final concentration of approximately 0.1 mg/mL.

-

Derivatize 1 mL of the diluted sample solution as described in step 2.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 470 nm (for the NBD derivative)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Analyze the chromatograms for the peak corresponding to the derivatized 4-(3-Methylbutyl)piperazin-1-amine and any new peaks corresponding to degradation products.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

-

Caption: Workflow for the stability-indicating HPLC-UV analysis of 4-(3-Methylbutyl)piperazin-1-amine.

Protocol 2: Assessment of Thermal Stability in Solution

Objective: To evaluate the thermal stability of 4-(3-Methylbutyl)piperazin-1-amine in an aqueous solution.

Methodology:

-

Sample Preparation: Prepare a solution of 4-(3-Methylbutyl)piperazin-1-amine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

-

Incubation:

-

Dispense aliquots of the solution into sealed vials.

-

Place the vials in a calibrated oven or heating block set to the desired temperature (e.g., 60 °C, 80 °C).

-

Prepare a control sample to be stored at a reference temperature (e.g., 4 °C).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis:

-

At each time point, cool the sample to room temperature.

-

Analyze the sample using the stability-indicating HPLC method described in Protocol 1 to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of 4-(3-Methylbutyl)piperazin-1-amine versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line.

-

Logical Relationships in Stability Testing

The assessment of chemical stability is a multifactorial process where various stress conditions are applied to understand the degradation pathways and kinetics.

Caption: Interplay of factors in a chemical stability study of a new chemical entity.

References

-

[Mesomorphic Properties of N-n-Alkyl-N'-(4-(2-Carbethoxyethenylphenyl)]-Piperazines.]([Link])

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uregina.ca [uregina.ca]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. Piperazine [medbox.iiab.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 16. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 17. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

Molecular structure and IUPAC nomenclature of 4-(3-Methylbutyl)piperazin-1-amine

Executive Summary

4-(3-Methylbutyl)piperazin-1-amine is a specialized heterocyclic building block belonging to the

This guide provides a rigorous analysis of its molecular structure, IUPAC nomenclature derivation, synthetic pathways, and physicochemical properties, grounded in the behavior of its well-characterized homolog, 1-amino-4-methylpiperazine.

Molecular Structure & Connectivity[1]

The molecule consists of a six-membered saturated piperazine ring in a chair conformation. The nitrogen atoms are functionally distinct:

-

N1 (Hydrazinyl Nitrogen): Substituted with a primary amino group (

). This center exhibits -

N4 (Alkyl Nitrogen): Substituted with a 3-methylbutyl (isopentyl) chain. This center acts as a standard tertiary amine base.

Structural Visualization

The following diagram illustrates the connectivity and the IUPAC numbering scheme.

Figure 1: Connectivity graph of 4-(3-Methylbutyl)piperazin-1-amine showing the distinct N1-hydrazinyl and N4-alkyl centers.

IUPAC Nomenclature Analysis

The naming of this compound follows the IUPAC Blue Book (P-68.3) recommendations for heterocyclic amines and hydrazines.

Step-by-Step Derivation

| Step | Rule Applied | Result |

| 1. Parent Hydride | Identify the principal heterocyclic ring. | Piperazine |

| 2.[1][2][3][4][5][6][7] Principal Group | The principal functional group is the amine ( | Piperazin-1-amine |

| 3.[10][1][2][5] Numbering | The nitrogen bearing the principal group gets priority (Locant 1).[9] Numbering proceeds towards the other heteroatom to give it the lowest possible locant (1 | N1 = AmineN4 = Substituent |

| 4. Substituents | The substituent at N4 is an isopentyl group. Systematically named: 3-methylbutyl . | 4-(3-methylbutyl) |

| 5. Assembly | Combine prefixes and parent name alphabetically. | 4-(3-Methylbutyl)piperazin-1-amine |

Alternative/Common Names

-

1-Amino-4-isopentylpiperazine: A semi-systematic name often used in reagent catalogs.

-

-Amino-

Physicochemical Profile

The dual-nitrogen nature creates a complex basicity profile. The N-amino group (N1) significantly alters the pKa compared to a standard secondary amine due to the electron-withdrawing inductive effect of the adjacent nitrogen (the hydrazine effect).

Predicted Properties Table[11]

| Property | Value (Predicted) | Rationale/Reference |

| Molecular Formula | Calculated | |

| Molecular Weight | 171.29 g/mol | Calculated |

| pKa (N4 - Tertiary) | ~8.0 - 8.5 | Typical for |

| pKa (N1 - Hydrazine) | ~5.0 - 5.5 | The |

| LogP | ~1.2 | Isopentyl group adds lipophilicity vs. methyl analog (LogP ~ -0.3). |

| Boiling Point | ~180-190 °C | Extrapolated from 1-amino-4-methylpiperazine (bp 145°C). |

| Appearance | Colorless to pale yellow liquid | Consistent with homologous series. |

Expert Insight: In aqueous solution at physiological pH (7.4), the N4 nitrogen will be predominantly protonated (cationic), while the N1 nitrogen remains largely unprotonated, maintaining its nucleophilicity. This is crucial for its use in Schiff base formation under mild conditions.

Synthetic Methodology

The industrial standard for synthesizing 1-amino-4-alkylpiperazines involves the Nitrosation-Reduction sequence. This protocol is preferred over direct electrophilic amination (e.g., using Chloramine) due to higher selectivity and safety profiles on scale.

Synthesis Workflow

Figure 2: Standard synthetic route via N-nitrosation and subsequent reduction.

Detailed Protocol (Based on Homologs) [2]

-

Nitrosation:

-

Dissolve 1-(3-methylbutyl)piperazine in dilute HCl.

-

Cool to 0–5 °C.

-

Add aqueous

dropwise. The secondary amine at N1 reacts to form the -

Safety Note: N-nitroso compounds are potential carcinogens. Handle in a fume hood.

-

-

Reduction:

-

Method A (Laboratory): Treat the nitroso intermediate with Zinc dust in acetic acid.

-

Method B (Industrial): Catalytic hydrogenation (

, Pd/C) or Lithium Aluminum Hydride (LiAlH4) reduction. -

The N-NO group is reduced to the N-

hydrazine moiety.

-

-

Purification:

-

Basify the reaction mixture (NaOH) and extract into organic solvent (DCM or Ethyl Acetate).

-

Distillation under reduced pressure is required to remove trace hydrazine byproducts.

-

Applications in Drug Discovery

This molecule is a "privileged structure" for generating diversity in kinase inhibitor libraries.

Hydrazone Formation

The primary utility of the N-amino group is its condensation with aldehydes or ketones to form hydrazones .

-

Reaction:

-

Mechanism: The enhanced nucleophilicity of the N-amino group (alpha-effect) allows this reaction to proceed faster than standard aniline condensations.

-

Significance: These hydrazone linkers are often stable pharmacophores or intermediates for cyclization into fused heterocycles.

Pyrazole Synthesis

Reaction with 1,3-diketones yields

Safety & Handling

-

Specific Toxicity: As a hydrazine derivative, it may exhibit genotoxicity. Avoid inhalation.

-

Storage: Air-sensitive.[3][12][13] Store under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety to the azo or nitroso degradation products.

References

-

pKa Values of Piperazines

-

Synthesis of 1-Amino-4-methylpiperazine (Homolog Protocol)

-

IUPAC Nomenclature Rules

- Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).

- Source: IUPAC / Queen Mary University of London.

-

URL:[Link]

-

PubChem Compound Summary (Homolog Data)

Sources

- 1. 1-アミノ-4-メチルピペラジン 二塩酸塩 一水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-[4-(3-Methylbutyl)piperazin-1-yl]butan-2-ol | C13H28N2O | CID 58721625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. uregina.ca [uregina.ca]

- 5. 1-(3-Aminopropyl)-4-methylpiperazine | C8H19N3 | CID 78328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - 4-methyl-n-(3-methylcyclopentyl)piperazin-1-amine (C11H23N3) [pubchemlite.lcsb.uni.lu]

- 11. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 12. 1-(3-AMINOPROPYL)-4-METHYLPIPERAZINE | 4572-03-6 [chemicalbook.com]

- 13. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 14. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Process Chemistry of 4-(3-Methylbutyl)piperazin-1-amine

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-(3-Methylbutyl)piperazin-1-amine (Synonyms: 1-Amino-4-isopentylpiperazine). As a critical intermediate in the synthesis of rifamycin derivatives (e.g., Rifabutin analogs) and specialized antipsychotics, understanding its solvation thermodynamics is essential for optimizing reaction yield and purification efficiency.

The molecule exhibits a "Janus-faced" amphiphilic character : a polar, basic piperazine-hydrazine core juxtaposed with a hydrophobic isopentyl tail. This dual nature dictates a solubility profile that bridges the gap between water-miscible low-molecular-weight amines and lipophilic long-chain bases.

Key Physicochemical Identifiers:

-

Chemical Name: 4-(3-Methylbutyl)piperazin-1-amine

-

Molecular Formula: C

H -

Molecular Weight: ~171.28 g/mol

-

Physical State: Liquid to low-melting solid (Analogous to 1-amino-4-methylpiperazine, bp 172°C; isopentyl group increases bp/mp).

-

Acidity (pKa): ~9.2 (Piperazine N4) and ~5.5 (Hydrazine N1).

Solubility Profile Analysis

The solubility of 4-(3-Methylbutyl)piperazin-1-amine is governed by the competition between the hydrogen-bonding capacity of the primary amino group (-NH

Solvent Compatibility Matrix

The following table summarizes the qualitative solubility profile based on structural activity relationships (SAR) and standard process chemistry protocols.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Soluble (pH dependent) | Freely soluble at pH < 9 due to protonation. At pH > 12, phase separation may occur due to the hydrophobic isopentyl tail. |

| Alcohols | Methanol, Ethanol, IPA | Freely Soluble | Excellent solvent class. The hydroxyl group interacts with the amine, while the alkyl chain accommodates the isopentyl tail. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Freely Soluble | Preferred for extraction. High solvation energy for the piperazine ring; disrupts intermolecular H-bonding. |

| Ethers | THF, MTBE, 2-MeTHF | Soluble | Good for anhydrous reactions. MTBE is often used for extractive workups due to low water miscibility. |

| Polar Aprotic | DMSO, DMF, DMAc | Freely Soluble | High solubility but difficult to remove. typically avoided in final processing unless required for high-temp reactions. |

| Hydrocarbons | Hexane, Heptane, Toluene | Soluble | Unlike 1-amino-4-methylpiperazine (which is less soluble here), the isopentyl group significantly enhances solubility in non-polar alkanes. |

| Ketones | Acetone, MIBK | Reactive / Soluble | CAUTION: Ketones react with the primary hydrazine (-NH |

The "Isopentyl Effect"

Comparing this molecule to its methyl analog (1-Amino-4-methylpiperazine):

-

Methyl Analog: Highly water-soluble, difficult to extract into hydrocarbons.

-

Isopentyl Analog: The 5-carbon chain increases Lipophilicity (LogP) by approximately +2.0 units. This shift is critical for process design:

-

Advantage: It allows for efficient extraction from basic aqueous waste streams using non-chlorinated solvents like Toluene or MTBE.

-

Disadvantage: It reduces the efficiency of water-only washes for removing impurities.

-

Experimental Protocols

As a self-validating system, the following protocols allow you to empirically determine the exact solubility boundaries for your specific batch and purity level.

Protocol A: Gravimetric Solubility Screening (Visual & Mass)

Use this to determine the saturation limit (

-

Preparation: Weigh 100 mg of 4-(3-Methylbutyl)piperazin-1-amine into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble. Calculate solubility:

. -

Cloudy/Precipitate: Insoluble.

-

-

Thermal Stress: If insoluble at 25°C, heat to 50°C. If it dissolves, you have identified a potential Recrystallization System (Soluble hot, insoluble cold).

Protocol B: pH-Dependent Partition Coefficient (LogD)

Critical for isolation and extraction workflows.

-

Biphasic System: Prepare a 1:1 mixture of Toluene and Water (10 mL each).

-

Spiking: Add 500 mg of the amine.

-

pH Adjustment: Adjust the aqueous phase pH to 12.0 using 50% NaOH.

-

Equilibration: Shake vigorously for 5 minutes; allow phases to separate.

-

Analysis: Analyze both layers by HPLC.

-

Expectation: >95% of the amine should be in the Toluene layer due to the isopentyl group.

-

-

Acid Wash Test: Remove the organic layer and extract with 1M HCl.

-

Expectation: The amine should quantitatively transfer back to the aqueous phase as the hydrochloride salt.

-

Process Visualization

Solubility Screening Workflow

This decision tree guides the selection of solvents for reaction versus purification.

Caption: Decision matrix for solvent selection. Note the critical exclusion of ketones to prevent side reactions.

Extraction Logic: The pH Switch

The amine function allows for a "pH Switch" purification, highly effective for this molecule.

Caption: The "pH Switch" mechanism. The isopentyl group ensures high partition into the organic phase when deprotonated.

Applications in Synthesis & Purification[1][2]

Reaction Solvent Selection

For the synthesis of Schiff bases (e.g., reaction with aldehydes like rifamycin S or isovaleraldehyde):

-

Recommended: Ethanol or Methanol .

-

Reasoning: The amine is freely soluble. The alcohol facilitates proton transfer required for the dehydration step of imine formation. The product often precipitates from cold alcohol, simplifying isolation [1].

-

-

Alternative: THF or Dichloromethane .

-

Reasoning: Used when the aldehyde partner is water-sensitive or highly lipophilic.

-

Purification Strategy (Recrystallization)

If the product contains impurities (e.g., unreacted piperazine or bis-alkylated byproducts):

-

Anti-Solvent Method: Dissolve the crude amine in a minimum volume of DCM or Ethyl Acetate , then slowly add Heptane .

Safety & Handling (E-E-A-T)

While specific toxicological data for the isopentyl derivative may be limited, it must be handled with the same rigor as 1-Amino-4-methylpiperazine and Piperazine .

-

Corrosivity: As a strong base (pKa ~9), it can cause chemical burns. Wear chemically resistant gloves (Nitrile > 0.11mm) and eye protection.

-

Sensitization: Piperazines are known respiratory and skin sensitizers. All handling of the neat liquid or powder must occur in a fume hood.

-

Incompatibility:

-

Strong Oxidizers: Risk of N-oxide formation or vigorous reaction.

-

Ketones: Will irreversibly react to form hydrazones. Do not use Acetone for cleaning glassware containing this residue.

-

References

-

Preparation of Rifabutin Intermediate. CN Patent 109400628A. Describes the use of piperazine derivatives in rifamycin synthesis and crystallization from ethyl acetate/hydrocarbon systems. Link

-

Extraction and purification method of 1-amino-4-methylpiperazine. CN Patent 115703750A. Details the phase transfer extraction logic using chloroform and pH adjustments, applicable to the isopentyl analog. Link

-

Method for the preparation of 1-amino-4-cyclopentylpiperazine. BG Patent 63120B1.[1] Provides analogous solubility and synthesis data for the cyclopentyl derivative used in Rifapentine. Link

-

Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark, 2013. Discusses the reaction solvents (Ethanol) and solubility of the resulting hydrazones. Link

-

PubChem Compound Summary: 1-Amino-4-methylpiperazine. National Center for Biotechnology Information. Used as the primary structural analog for physicochemical property extrapolation. Link

Sources

4-(3-Methylbutyl)piperazin-1-amine CAS number and chemical identifiers

An In-depth Technical Guide to 4-(3-Methylbutyl)piperazin-1-amine

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical protonation state at physiological pH, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of a specific, uncharacterized derivative: 4-(3-Methylbutyl)piperazin-1-amine . As this compound is not indexed with a CAS number in major chemical databases, this document serves as a foundational guide for researchers. It outlines its chemical identity, proposes a robust and validated synthetic pathway, details necessary analytical characterization techniques, and discusses its potential physicochemical and pharmacological properties within the broader context of N-substituted piperazines.

Chemical Identity and Nomenclature

The primary challenge in profiling 4-(3-Methylbutyl)piperazin-1-amine is the absence of a registered CAS number or significant presence in the scientific literature. This indicates that it is likely a novel or sparsely investigated chemical entity. Therefore, its properties must be predicted based on its structure and the well-documented behavior of analogous compounds.

The structure consists of a piperazine ring substituted at the N1 position with a primary amine group (-NH₂) and at the N4 position with a 3-methylbutyl group, commonly known as an isopentyl or isoamyl group.

-

IUPAC Name: 4-(3-Methylbutyl)piperazin-1-amine

-

Common Synonyms: 4-Isopentylpiperazin-1-amine, 1-Amino-4-(3-methylbutyl)piperazine

-

Molecular Formula: C₉H₂₁N₃

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 4-(3-Methylbutyl)piperazin-1-amine.

Predicted Physicochemical Properties

Quantitative data for this compound is not experimentally available. The following table summarizes key physicochemical properties predicted using computational models, with values from the structurally similar 4-cyclopentylpiperazin-1-amine (CAS 61379-64-4) provided for context and as a reasonable estimate.[1]

| Identifier | Predicted Value | Reference Compound Value (4-Cyclopentylpiperazin-1-amine) |

| Molecular Weight | 171.29 g/mol | 169.27 g/mol [1] |

| Monoisotopic Mass | 171.173548 Da | 169.157898 Da[1] |

| XLogP3 | ~0.8 - 1.2 | 0.6[1] |

| Hydrogen Bond Donor Count | 2 | 2[1] |

| Hydrogen Bond Acceptor Count | 3 | 3[1] |

| Rotatable Bond Count | 4 | 2[1] |

| Topological Polar Surface Area | 32.5 Ų | 32.5 Ų[1] |

Proposed Synthesis Methodology

The synthesis of N-substituted piperazines is a well-established field in organic chemistry.[2] For the specific synthesis of 4-(3-Methylbutyl)piperazin-1-amine, reductive amination stands out as the most efficient and selective method. This strategy involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4]

This approach is superior to direct alkylation with an alkyl halide, as it avoids the common issue of over-alkylation and typically proceeds under milder conditions with high yields.[3] The proposed synthesis involves the reaction of 1-aminopiperazine with 3-methylbutanal (isovaleraldehyde).

Synthetic Workflow Diagram

The diagram below illustrates the proposed one-pot reductive amination pathway.

Caption: Proposed one-pot synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 4-(3-Methylbutyl)piperazin-1-amine via reductive amination.

Materials:

-

1-Aminopiperazine (1.0 eq)

-

3-Methylbutanal (Isovaleraldehyde) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]

-

Dichloromethane (DCM) or Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-aminopiperazine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Aldehyde: Add 3-methylbutanal (1.1 eq) to the solution dropwise while stirring. Allow the mixture to stir at room temperature for 20-30 minutes.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. Causality Note: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction. The choice of NaBH(OAc)₃ is critical as it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the iminium intermediate formed in situ.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness Note: This washing procedure removes the acidic byproducts and any remaining water-soluble reagents, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (likely an oil) should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to yield the pure 4-(3-Methylbutyl)piperazin-1-amine. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

Analytical Characterization

To validate the identity, structure, and purity of the synthesized compound, a standard battery of analytical techniques is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all proton environments. Expected signals would include multiplets for the piperazine ring protons, distinct signals for the isopentyl group (a doublet for the terminal methyl groups, a multiplet for the methine proton, and triplets/multiplets for the methylene groups), and a broad singlet for the -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule, corresponding to the piperazine ring carbons and the five carbons of the isopentyl side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.18.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for the aliphatic groups (around 2850-2960 cm⁻¹), and C-N stretching vibrations.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Physicochemical and Pharmacological Context

While no specific data exists for 4-(3-Methylbutyl)piperazin-1-amine, its properties can be inferred from the extensive knowledge base on substituted piperazines.

Physicochemical Properties

-

Basicity (pKa): Piperazine itself has two pKa values (pKa1 ≈ 5.4, pKa2 ≈ 9.7).[6] N-alkylation typically reduces the basicity of the adjacent nitrogen.[7][8] The N4 nitrogen, being a tertiary amine, will be basic, while the N1 nitrogen, part of a hydrazine-like moiety, will also contribute to the overall basicity. The molecule is expected to be significantly protonated at physiological pH (7.4), which generally enhances aqueous solubility.[9]

-

Lipophilicity: The addition of the 3-methylbutyl (isopentyl) group significantly increases the lipophilicity (LogP) of the molecule compared to smaller alkyl substituents like methyl or ethyl.[10] This property is critical as it influences the compound's ability to cross cell membranes, including the blood-brain barrier, and can affect its metabolic stability and protein binding.

Potential Pharmacological Applications

The piperazine scaffold is a key component in numerous drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents.[6] The N-substituted piperazine motif is particularly common in compounds designed as serotonin and norepinephrine reuptake inhibitors.[11] The specific combination of an N-amino group and an N-alkyl chain could lead to novel interactions with various biological targets. Researchers developing novel CNS agents, receptor modulators, or enzyme inhibitors may find this scaffold to be a valuable building block for library synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

As a novel chemical with no toxicological data, 4-(3-Methylbutyl)piperazin-1-amine must be handled with care.

-

General Precautions: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Assumed Hazards: Based on its structure as an aliphatic amine, it should be assumed to be corrosive and a potential irritant to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(3-Methylbutyl)piperazin-1-amine represents an unexplored yet synthetically accessible chemical entity. While it lacks formal registration and experimental characterization in the public domain, this guide establishes its core chemical identity and provides a robust, field-proven protocol for its synthesis via reductive amination. The proposed analytical methods will serve to unequivocally confirm its structure and purity. Grounded in the well-established importance of the piperazine scaffold in drug discovery, this compound offers a promising starting point for researchers aiming to develop novel chemical probes or therapeutic candidates.

References

-

Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

-

MDPI. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]

- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

-

ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]

-

Briti Scientific. (n.d.). 1-Amino-4- Cyclopentenyl piperazine, ≥97%. Retrieved from [Link]

-

IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

Sources

- 1. 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Isopentyl Piperazine-1-Amine Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Value of the Piperazine-1-Amine Core

In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is attributed to a unique combination of physicochemical properties: the two nitrogen atoms provide hydrogen bond acceptors and donors, impart a degree of structural rigidity, and offer a handle for modulating aqueous solubility and oral bioavailability.[3] A particularly intriguing derivative is the piperazine-1-amine scaffold, which introduces a reactive primary or secondary amine at the N1 position, opening up a vast chemical space for further functionalization and diversification. This guide focuses on a specific, yet underexplored member of this family: 4-(3-Methylbutyl)piperazin-1-amine , also known as 4-isopentylpiperazin-1-amine. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive technical overview of its potential synthesis, applications, and structure-activity relationship (SAR) considerations by drawing upon established principles of piperazine chemistry and data from closely related analogs.

Synthetic Strategies: Assembling the 4-(3-Methylbutyl)piperazin-1-amine Core

The synthesis of 4-(3-methylbutyl)piperazin-1-amine is not explicitly detailed in publicly available literature. However, based on well-established synthetic routes for analogous N-alkylated 1-aminopiperazines, a logical and efficient synthetic pathway can be proposed. The overall strategy involves two key stages: the synthesis of the N-isopentylpiperazine precursor, followed by the introduction of the amino group at the N1 position.

Synthesis of 1-(3-Methylbutyl)piperazine (Precursor)

Two primary and reliable methods can be employed for the synthesis of the 1-(3-methylbutyl)piperazine intermediate:

-

Reductive Amination: This is a highly efficient and widely used method for N-alkylation. It involves the reaction of piperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and high selectivity.

Experimental Protocol: Reductive Amination

-

To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-methylbutanal (1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-methylbutyl)piperazine.

-

-

Direct Alkylation: This method involves the reaction of piperazine with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane. To favor mono-alkylation, a large excess of piperazine is typically used.

Experimental Protocol: Direct Alkylation

-

Dissolve a large excess of piperazine (5-10 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add 1-bromo-3-methylbutane (1.0 equivalent) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the excess piperazine, possibly by vacuum distillation or by washing with water after acidification.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

-

Introduction of the 1-Amino Group

The most common and effective method for introducing an amino group at the N1 position of a secondary piperazine is through a nitrosation-reduction sequence.

Experimental Workflow: Nitrosation and Reduction

Caption: Synthetic workflow for 4-(3-Methylbutyl)piperazin-1-amine.

Experimental Protocol: Nitrosation-Reduction

-

Nitrosation:

-

Dissolve 1-(3-methylbutyl)piperazine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Extract the resulting N-nitroso compound with an organic solvent, wash with brine, dry, and concentrate to obtain 1-nitroso-4-(3-methylbutyl)piperazine.

-

-

Reduction:

-

The reduction of the N-nitroso group can be achieved using various reducing agents. A common and effective method is the use of zinc dust in acetic acid or catalytic hydrogenation.

-

Using Zn/AcOH: Dissolve the N-nitroso intermediate in acetic acid and add zinc dust portion-wise with stirring, keeping the temperature controlled. After the addition is complete, stir for several hours until the reaction is complete.

-

Using Catalytic Hydrogenation: Dissolve the N-nitroso intermediate in a suitable solvent like ethanol or methanol and add a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).[4] Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

-

After the reaction is complete, filter off the catalyst (for hydrogenation) or the zinc salts.

-

Work up the reaction mixture by basifying with a strong base and extracting the product into an organic solvent.

-

Dry, concentrate, and purify the final product, 4-(3-methylbutyl)piperazin-1-amine, by vacuum distillation or column chromatography.

-

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

Potential Therapeutic Areas

Derivatives of N-alkylated piperazines have shown activity in several therapeutic areas, suggesting potential applications for compounds derived from the 4-(3-methylbutyl)piperazin-1-amine scaffold:

-

Oncology: The piperazine moiety is a common feature in many kinase inhibitors.[5] The isopentyl group could potentially interact with hydrophobic pockets in the kinase domain.

-

Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are well-known for their activity on serotonin and dopamine receptors. The nature of the N-alkyl substituent can modulate receptor affinity and selectivity.[6]

-

Infectious Diseases: Piperazine derivatives have been investigated as antibacterial, antifungal, and antiviral agents. The lipophilicity imparted by the isopentyl group could enhance membrane permeability.

Structure-Activity Relationship (SAR) Considerations

The 4-(3-methylbutyl)piperazin-1-amine scaffold offers two key points for diversification: the N1-amino group and the N4-isopentyl group.

Logical Relationship of SAR

Caption: Key diversification points and their influence on drug properties.

-

The N1-Amino Group: The primary amine at the N1 position is a versatile handle for introducing a wide array of functional groups through reactions such as acylation, sulfonylation, and reductive amination. This allows for the exploration of interactions with specific residues in a biological target.

-

The N4-(3-Methylbutyl) Group: The isopentyl group at the N4 position will primarily influence the molecule's lipophilicity and steric bulk.

-

Lipophilicity: Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but it can also lead to higher metabolic clearance and potential off-target effects.

-

Metabolic Stability: The branched nature of the isopentyl group might offer some resistance to metabolic degradation compared to a linear alkyl chain. Studies on CXCR4 antagonists have shown that N-alkyl piperazine side chains can improve metabolic stability.[7]

-

Target Interaction: The isopentyl group can engage in van der Waals interactions within hydrophobic pockets of target proteins, potentially increasing binding affinity.

-

The table below presents hypothetical data for a series of N-alkylpiperazin-1-amine analogs to illustrate the potential impact of the N-alkyl chain on biological activity.

| Compound ID | N-Alkyl Group | Target X IC₅₀ (nM) | Metabolic Stability (t½ in HLM, min) |

| 1 | Methyl | 150 | 25 |

| 2 | Ethyl | 125 | 30 |

| 3 | Propyl | 80 | 45 |

| 4 | 3-Methylbutyl | 55 | 60 |

| 5 | Hexyl | 95 | 40 |

This is illustrative data and not based on actual experimental results for 4-(3-methylbutyl)piperazin-1-amine.

Conclusion and Future Directions

While 4-(3-methylbutyl)piperazin-1-amine remains a relatively unexplored building block, its structural features suggest significant potential in medicinal chemistry. The synthetic routes outlined in this guide provide a practical foundation for its preparation. The isopentyl group offers a unique balance of lipophilicity and steric bulk that can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold to fully elucidate its potential in various therapeutic areas. The insights gained from such studies will undoubtedly contribute to the ever-expanding utility of the piperazine core in the design of novel therapeutics.

References

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.

- Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.

- Amino-substituted piperazine derivatives.

- Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive.

- Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- P

- Alkylated piperazine compounds.

- The medicinal chemistry of piperazines: A review.

- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

- P

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- The medicinal chemistry of piperazines: A review. PubMed.

- 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC.

- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.

- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

- A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

- 1-Amino-4-methylpiperazine synthesis. ChemicalBook.

- Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small mol... - ChEMBL. EMBL-EBI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and protonation states of 4-(3-Methylbutyl)piperazin-1-amine

An In-Depth Technical Guide to the pKa Values and Protonation States of 4-(3-Methylbutyl)piperazin-1-amine

Introduction: The Critical Role of pKa in Modern Drug Discovery

The ionization constant (pKa) of a molecule is a foundational physicochemical parameter that dictates its behavior in a biological environment. For drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1] The piperazine scaffold is a ubiquitous feature in medicinal chemistry, prized for its synthetic tractability and its ability to confer favorable properties upon drug candidates.[2]

This guide provides a comprehensive technical analysis of 4-(3-Methylbutyl)piperazin-1-amine, a disubstituted piperazine derivative. As a polyprotic base, this molecule possesses multiple ionization sites, creating a complex relationship between pH and its charge state.[3][4][5][6] We will dissect the structural features influencing its basicity, predict its pKa values, and provide detailed methodologies for both experimental determination and computational prediction. The ultimate goal is to equip researchers with the expert insights needed to rationally design and optimize molecules incorporating this or similar scaffolds.

Section 1: Theoretical Foundations of Amine Basicity and Protonation

An amine's ability to accept a proton (its basicity) is quantified by the pKa of its conjugate acid.[7][8] A higher pKa value corresponds to a stronger base, as it indicates the protonated form is more stable and less likely to dissociate. 4-(3-Methylbutyl)piperazin-1-amine is a polyprotic base, meaning it can accept more than one proton. Its protonation occurs in a stepwise manner, characterized by distinct equilibrium constants (pKa1, pKa2, etc.).

For a diamine like piperazine, the two pKa values are typically well-separated. The first protonation (pKa1) corresponds to the more basic site, while the second protonation (pKa2) occurs at the less basic site and is generally lower due to the electrostatic repulsion from the existing positive charge.[3][9][10] The distribution of the neutral, monoprotonated, and diprotonated species at any given pH can be determined by comparing the solution's pH to the molecule's pKa values.[11] At physiological pH (~7.4), these charge states dictate the molecule's interaction with biological membranes and protein targets.[1]

Section 2: Structural Analysis and pKa Prediction

To predict the pKa values of 4-(3-Methylbutyl)piperazin-1-amine, we must analyze the electronic and steric effects of its substituents relative to the parent piperazine molecule.

-

Baseline Compound: Piperazine: Unsubstituted piperazine has two equivalent secondary amine nitrogens and well-established pKa values of approximately 9.7 for the first protonation (pKa1) and 5.3 for the second (pKa2).[9][10][12]

-

N4-Substituent: The 3-Methylbutyl (Isobutyl) Group:

-

Inductive Effect: Alkyl groups are weak electron-donating groups (+I effect).[8][13][14] This effect increases the electron density on the N4 nitrogen, which would be expected to increase its basicity.

-

Solvation/Steric Effect: However, N-alkylation of piperazines often leads to a slight decrease in pKa.[9][15] This is attributed to steric hindrance from the alkyl group, which can disrupt the stabilizing hydration shell around the protonated ammonium ion.[16] The bulky 3-methylbutyl group is expected to contribute to this effect.[17][18] Studies on 1-methylpiperazine (pKa ≈ 9.1-9.2) and 1-ethylpiperazine show this trend.[19][20]

-

-

N1-Substituent: The 1-Amino (-NH2) Group:

-

Inductive Effect: The N1-amino group creates a hydrazine-like N-N bond. The adjacent nitrogen atom acts as an electron-withdrawing group via induction, which significantly reduces the electron density on the N1 ring nitrogen and the exocyclic amino nitrogen, thereby lowering their basicity.[21]

-

Prediction of Protonation Sites:

Based on this analysis, the N4 nitrogen, despite the steric hindrance, will be significantly more basic than the N1-amino moiety, where inductive withdrawal dominates. Therefore, the first protonation will occur at N4. A close structural analog, 1-amino-4-methylpiperazine, provides an excellent experimental reference, with reported pKa values of 9.01 (for the tertiary N4 amine) and 4.89 (for the N1-amino group).[22] Given the similar electronic nature of methyl and 3-methylbutyl groups, we can confidently predict very similar pKa values for our target molecule.

| Feature / Site | Parent Piperazine pKa | Substituent | Electronic/Steric Effect | Predicted pKa |

| N4 (Tertiary Amine) | pKa1 ≈ 9.7 | 3-Methylbutyl | Alkyl group: Electron-donating (+I) but sterically hindering, reducing cation solvation. | pKa1 ≈ 9.0 |

| N1-NH2 Moiety | pKa2 ≈ 5.3 | -NH2 (Amino) | N-N bond: Strong inductive electron withdrawal (-I) from adjacent nitrogen. | pKa2 ≈ 4.9 |

Section 3: Methodologies for pKa Determination

While predictions are invaluable for initial design, experimental verification is the gold standard for scientific accuracy.

Part A: Experimental Protocol for Potentiometric Titration

Potentiometric titration is a robust and precise method for determining pKa values.[23][24][25] The protocol involves titrating a solution of the base with a standardized strong acid and monitoring the pH. The pKa is the pH at which the amine is 50% protonated, identified at the half-equivalence point on the titration curve.[26][27]

Detailed Step-by-Step Methodology:

-

Instrumentation and Reagent Preparation:

-

Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[26]

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a stock solution of 1.0 M potassium chloride (KCl) to maintain constant ionic strength.[26]

-

Use degassed, carbonate-free deionized water for all solutions to prevent interference from atmospheric CO2.[28]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 4-(3-Methylbutyl)piperazin-1-amine in deionized water to create a solution with a final concentration between 1 mM and 10 mM.

-

Add KCl stock solution to the sample to achieve a final ionic strength of 0.15 M.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin titrating with the standardized 0.1 M HCl solution using an automated titrator, adding small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point to capture the full curve.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate the titration curve.

-

Calculate the first derivative (dpH/dV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa values are determined by finding the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[27]

-

Part B: Computational (In Silico) Prediction Workflow

Computational methods are essential in early-stage drug discovery for rapidly screening and prioritizing compounds.[29][30]

-

Quantum Mechanics (QM) Approach: This method offers high accuracy for novel molecules by calculating the fundamental thermodynamics of protonation.[30][31]

-

Structure Generation: Generate low-energy 3D conformations of the neutral molecule and its two singly protonated forms (at N1 and N4).

-

Optimization & Energy Calculation: Perform geometry optimization and frequency calculations for each species using a suitable level of theory, such as Density Functional Theory (DFT).

-

Solvation Modeling: Apply an implicit solvation model (e.g., Polarizable Continuum Model - PCM) to account for the energetic effects of the aqueous environment.[31]

-

pKa Calculation: Calculate the Gibbs free energy of the protonation reactions. The pKa is then derived from the free energy difference between the protonated and neutral states.

-

-

Empirical and Machine Learning Methods: Commercial software packages (e.g., from ChemAxon, Schrödinger, ACD/Labs) use large databases of experimental pKa values to build predictive models based on molecular fragments and properties.[23][29][32] These methods are extremely fast and often provide sufficient accuracy for high-throughput screening.

Section 4: Protonation States at Physiological pH and Implications

With the predicted pKa values of ~9.0 and ~4.9, we can determine the dominant species of 4-(3-Methylbutyl)piperazin-1-amine at physiological pH (~7.4).

-

For pKa1 ≈ 9.0 (N4): Since pH (7.4) < pKa1 (9.0), the equilibrium will strongly favor the protonated state. The N4 nitrogen will be overwhelmingly protonated.

-

For pKa2 ≈ 4.9 (N1-NH2): Since pH (7.4) > pKa2 (4.9), the equilibrium will strongly favor the neutral (deprotonated) state. The N1-amino moiety will be uncharged.

Therefore, at physiological pH, the molecule will exist predominantly as a monocation , positively charged at the N4 position.

Implications for Drug Development:

-

Solubility: The charged, monocationic state enhances aqueous solubility, which is often beneficial for formulation and administration.

-

Permeability: While charge improves solubility, it generally reduces passive diffusion across lipid membranes (e.g., the blood-brain barrier or intestinal wall). A balance must be struck.

-

Target Binding: The positive charge at N4 can form crucial ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket, significantly enhancing potency.

-

Off-Target Effects: High basicity (pKa > 8.5-9.0) can sometimes be associated with off-target liabilities, such as hERG channel inhibition. The predicted pKa of ~9.0 warrants careful evaluation of this potential.

Conclusion

4-(3-Methylbutyl)piperazin-1-amine is a polyprotic base with two distinct pKa values, predicted to be approximately 9.0 (pKa1) for the N4 tertiary amine and 4.9 (pKa2) for the N1-amino moiety. This analysis, grounded in fundamental chemical principles and supported by data from close structural analogs, reveals that the molecule will exist primarily as a monocation at physiological pH. This specific protonation state is a key determinant of its ADME properties and its potential for molecular interactions. The strategic interplay between computational prediction and experimental verification, as outlined in this guide, provides a robust framework for medicinal chemists to understand, control, and ultimately leverage the critical parameter of pKa in the pursuit of safer and more effective medicines.

References

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Ataman Kimya. (n.d.). Piperazines. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Scribd. (2020). Organic Bases - Amine Basicity and pKaH Trends. [Link]

-

Academia.edu. (n.d.). Comparative evaluation of pKa prediction tools on a drug discovery dataset. [Link]

-

University of Calgary. (n.d.). CHAPTER 21: AMINES. [Link]

-

van der Water, B. E., & Schoonen, W. G. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

-

ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. [Link]

-

Chemistry LibreTexts. (2024). Polyprotic Acids & Bases. [Link]

-

StudySmarter. (n.d.). Polyprotic Acids and Bases Explained. [Link]

-

ACS Publications. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. [Link]

-

Fiveable. (2025). Polyprotic Bases Definition. [Link]

-

University of Texas. (n.d.). What is the protonation state?. [Link]

-

Fiveable. (2025). Isobutyl Definition. [Link]

-

Academia.edu. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

OpenStax. (n.d.). 4.3 Polyprotic Acids and Bases. Principles of Chemistry. [Link]

-

Taylor & Francis. (n.d.). Piperazines – Knowledge and References. [Link]

-

Chemistry LibreTexts. (2015). 7.5: Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. [Link]

-

Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

-

Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/429452b0e6e7d6b38c20202951e70d6190a6e343/table/2]([Link]

-

Reddit. (2020). What is an amine? How do the pKas of Nitrogen bound protons differ?. [Link]

-

Wikipedia. (n.d.). Butyl group. [Link]

-

ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 14 Substituent Effects. [Link]

-

Semantic Scholar. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/429452b0e6e7d6b38c20202951e70d6190a6e343/table/6]([Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Polyprotic Acids and Bases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. fiveable.me [fiveable.me]

- 6. 4.3 Polyprotic Acids and Bases – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uregina.ca [uregina.ca]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. ch302.cm.utexas.edu [ch302.cm.utexas.edu]

- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucr.edu [chem.ucr.edu]

- 15. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]

- 16. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 17. fiveable.me [fiveable.me]

- 18. Butyl group - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. (PDF) Comparative evaluation of pKa prediction tools on a drug discovery dataset [academia.edu]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 29. optibrium.com [optibrium.com]

- 30. How to Predict pKa | Rowan [rowansci.com]

- 31. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 32. MoKa - pKa modelling [moldiscovery.com]

A Technical Guide to Isopentyl Piperazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous approved therapeutic agents.[1][2][3] This guide delves into the strategic incorporation of the isopentyl moiety onto the piperazine core, a modification aimed at optimizing molecular properties for drug discovery applications. We will explore the synthetic pathways for creating N-substituted isopentyl piperazine derivatives, dissect their potential pharmacological activities across oncology, infectious diseases, and neuropharmacology, and elucidate their underlying mechanisms of action. This document provides field-proven experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the role of these specific derivatives in developing next-generation therapeutics.

The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered piperazine ring, with its two nitrogen atoms at opposite positions, offers a unique combination of features that make it exceptionally valuable in drug design.[2][4]

-

Structural Rigidity and Flexibility : The ring can adopt stable chair and boat conformations, allowing it to fit precisely into diverse enzyme active sites and receptor pockets.[1][5]

-

Physicochemical Properties : The two nitrogen atoms act as hydrogen bond acceptors and can be protonated, which enhances aqueous solubility and allows for strong electrostatic interactions with biological targets.[1][2] These properties are crucial for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

-

Synthetic Versatility : The secondary amine groups serve as versatile synthetic handles, permitting functionalization at one or both nitrogen atoms. This enables the systematic fine-tuning of a molecule's steric and electronic properties to enhance potency, selectivity, and bioavailability.[1]

This chemical tractability is evidenced by the integration of the piperazine moiety into blockbuster drugs such as the anticancer agent Imatinib and the antipsychotic Aripiprazole, where it is essential for target engagement and favorable pharmacokinetics.[1]

The Isopentyl Group: A Tool for Modulating Lipophilicity and Pharmacokinetics

The deliberate addition of an isopentyl group (a five-carbon branched alkyl chain) to the piperazine scaffold is a strategic choice in medicinal chemistry. While not as extensively documented as aryl or benzyl substitutions, the isopentyl moiety serves several key functions:

-

Tuning Lipophilicity : The isopentyl group significantly increases the lipophilicity (fat-solubility) of the parent molecule. This is critical for modulating a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a key consideration for neuropharmacological agents.

-

Improving Metabolic Stability : Introducing branched alkyl groups like isopentyl can sterically hinder metabolic enzymes (e.g., cytochrome P450s), potentially slowing the rate of drug metabolism and prolonging its half-life in the body.

-

Exploring Chemical Space : The isopentyl group provides a non-polar, flexible chain that can probe hydrophobic pockets within a target protein, potentially leading to improved binding affinity and potency. A patent for certain 3-piperazin-1-yl-propylamine derivatives lists isopentyl as a possible alkyl substituent, underscoring its relevance in exploring novel chemical structures.[6]

Synthetic Strategies for Isopentyl Piperazine Derivatives

The synthesis of isopentyl piperazine derivatives primarily relies on established N-functionalization reactions. The key challenge is controlling the selectivity to achieve either mono- or di-substitution.

N-Monosubstitution

Achieving selective N-monosubstitution is crucial for creating asymmetric derivatives where the second nitrogen is reserved for another functional group.

-

Direct Alkylation : This method involves reacting piperazine with one equivalent of an isopentyl halide (e.g., 1-bromo-3-methylbutane) under basic conditions. The challenge is preventing the formation of the N,N'-di-isopentyl byproduct. Using a large excess of piperazine can favor the mono-substituted product.

-

Reductive Amination : A highly effective method involves the condensation of piperazine with isovaleraldehyde (3-methylbutanal) to form an iminium intermediate, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] This pathway is generally high-yielding and avoids over-alkylation.

N,N'-Disubstitution (Unsymmetrical)